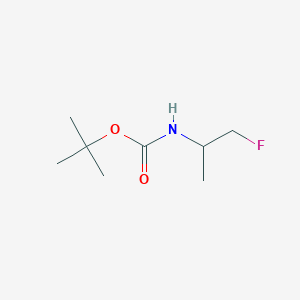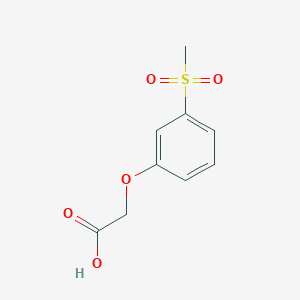
2,2,8,8,10,10,16,16-Octamethyl-1,9-dioxa-2,8,10,16-tetrasilacyclohexadecane-5,13-dione
Overview
Description
“2,2,8,8,10,10,16,16-Octamethyl-1,9-dioxa-2,8,10,16-tetrasilacyclohexadecane-5,13-dione” is an organosilicon compound. It is often referred to as D4 due to its four dimethylsiloxane units . It exists as a colorless viscous liquid .
Synthesis Analysis
Commercially, D4 is produced from dimethyldichlorosilane. The dichloride is hydrolyzed to produce a mixture of cyclic dimethylsiloxanes and polydimethylsiloxane. From this mixture, the cyclic siloxanes including D4 can be removed by distillation . In the presence of a strong base such as KOH, the polymer/ring mixture is equilibrated, allowing complete conversion to the more volatile cyclic siloxanes .Molecular Structure Analysis
The molecular structure of D4 is cyclic, consisting of four dimethylsiloxane units . More detailed structural information may be available in specific databases or literature .Chemical Reactions Analysis
D4 and other cyclic siloxanes are precursors to the polymer polydimethylsiloxane. The polymerization reaction is catalyzed by a strong base such as KOH .Physical And Chemical Properties Analysis
D4 is a colorless viscous liquid . It has a melting point of 17.5°C and a boiling point of 175°C . The relative density is 0.9558 at 20/4°C .Safety and Hazards
properties
IUPAC Name |
2,2,8,8,10,10,16,16-octamethyl-1,9-dioxa-2,8,10,16-tetrasilacyclohexadecane-5,13-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H40O4Si4/c1-23(2)13-9-17(19)11-15-25(5,6)22-26(7,8)16-12-18(20)10-14-24(3,4)21-23/h9-16H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTBPEGDHXMICH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CCC(=O)CC[Si](O[Si](CCC(=O)CC[Si](O1)(C)C)(C)C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40O4Si4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80277879 | |
| Record name | 2,2,8,8,10,10,16,16-octamethyl-1,9-dioxa-2,8,10,16-tetrasilacyclohexadecane-5,13-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,8,8,10,10,16,16-Octamethyl-1,9-dioxa-2,8,10,16-tetrasilacyclohexadecane-5,13-dione | |
CAS RN |
18623-13-7 | |
| Record name | 2,2,8,8,10,10,16,16-Octamethyl-1,9-dioxa-2,8,10,16-tetrasilacyclohexadecane-5,13-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18623-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,8,8,10,10,16,16-Octamethyl-1,9-dioxa-2,8,10,16-tetrasilacyclohexadecane-5,13-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018623137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC4585 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4585 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,8,8,10,10,16,16-octamethyl-1,9-dioxa-2,8,10,16-tetrasilacyclohexadecane-5,13-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Trans-1-[(Benzyloxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B3367572.png)
![Carbamic acid, [(3R,4S)-3-methyl-4-piperidinyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B3367576.png)







![Ethyl[(2-nitrophenyl)methyl]amine](/img/structure/B3367640.png)
![cis-Octahydrocyclopenta[c]pyrrol-5-one hydrochloride](/img/structure/B3367647.png)

